molecular formula C24H24N2O4S2 B12416105 DBCO-S-S-acid

DBCO-S-S-acid

Cat. No.: B12416105
M. Wt: 468.6 g/mol
InChI Key: PEZSNNGHQIWOEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-S-S-acid typically involves the reaction of dibenzocyclooctyne with a disulfide-containing reagent under mild conditions. The reaction is often carried out in organic solvents such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM) at room temperature . The disulfide bond in the compound can be cleaved using reducing agents such as dithiothreitol (DTT), β-mercaptoethanol (BME), or tris(2-carboxyethyl)phosphine (TCEP) .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The compound is purified using techniques such as column chromatography and recrystallization to achieve high purity levels (≥95%) .

Chemical Reactions Analysis

Scientific Research Applications

Comparison with Similar Compounds

DBCO-S-S-acid is unique due to its combination of a DBCO moiety, a disulfide bond, and a carboxylic acid group. Similar compounds include:

This compound stands out due to its cleavable disulfide bond, which allows for reversible modifications and controlled release applications .

Biological Activity

DBCO-S-S-acid (Dibenzocyclooctyne-Disulfide Acid) is a compound that has garnered attention for its potential applications in bioorthogonal chemistry, particularly in the context of drug delivery and imaging. This article provides a detailed overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

Overview of this compound

This compound is a cleavable reagent that facilitates the introduction of carboxylic acid moieties to azide-containing biomolecules through copper-free click chemistry. This property makes it particularly useful in various biological applications, including labeling and tracking biomolecules in living systems.

The bioorthogonal reaction involving this compound primarily utilizes the strain-promoted azide-alkyne cycloaddition (SPAAC) mechanism. This reaction is advantageous because it occurs under mild conditions without the need for toxic catalysts, making it suitable for biological environments.

1. Drug Delivery Systems

This compound has been explored as a component in drug delivery systems. The compound can be conjugated with therapeutic agents and selectively released in response to specific biological stimuli, such as changes in pH or the presence of reducing agents. This property is particularly beneficial for targeted cancer therapies, where localized drug release can minimize systemic side effects.

Case Study: Targeted Drug Delivery

  • Objective : To evaluate the effectiveness of this compound in delivering chemotherapeutic agents to cancer cells.
  • Method : DBCO-conjugated nanoparticles were synthesized and tested for their ability to release drugs selectively in cancerous tissues.
  • Results : The study demonstrated enhanced accumulation of the drug in tumor tissues compared to healthy tissues, indicating successful targeting and reduced side effects.

2. Imaging Applications

This compound has also been utilized in imaging applications, particularly for tracking cellular processes and disease progression. By conjugating DBCO with imaging agents, researchers can visualize biological events with high specificity.

Research Findings: Imaging Bacteria

  • In a study involving azide-modified bacteria, this compound was used to label bacterial cells for imaging purposes. The results showed significantly higher accumulation of radiolabeled compounds in treated bacteria compared to controls, suggesting that DBCO-based labeling can enhance the detection of bacterial infections in vivo .

Data Tables

The following table summarizes key findings related to the biological activity of this compound across various studies:

Study FocusMethodologyKey Findings
Drug DeliveryConjugation with nanoparticlesEnhanced drug accumulation in tumor tissues
Bacterial ImagingRadiolabeling with [18F]FB-sulfo-DBCOHigher accumulation in azide-modified bacteria
SPAAC Reaction RateComparison with traditional methodsFaster reaction rates observed with DBCO-based systems

Properties

Molecular Formula

C24H24N2O4S2

Molecular Weight

468.6 g/mol

IUPAC Name

3-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyldisulfanyl]propanoic acid

InChI

InChI=1S/C24H24N2O4S2/c27-22(25-14-16-32-31-15-13-24(29)30)11-12-23(28)26-17-20-7-2-1-5-18(20)9-10-19-6-3-4-8-21(19)26/h1-8H,11-17H2,(H,25,27)(H,29,30)

InChI Key

PEZSNNGHQIWOEV-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCSSCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.